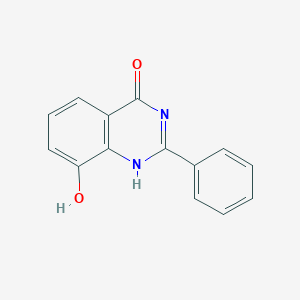

8-Hydroxy-2-phenyl-3H-quinazolin-4-one

説明

特性

分子式 |

C14H10N2O2 |

|---|---|

分子量 |

238.24 g/mol |

IUPAC名 |

8-hydroxy-2-phenyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C14H10N2O2/c17-11-8-4-7-10-12(11)15-13(16-14(10)18)9-5-2-1-3-6-9/h1-8,17H,(H,15,16,18) |

InChIキー |

JRDFYUFZPYBDNH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3O)C(=O)N2 |

異性体SMILES |

C1=CC=C(C=C1)C2=NC(=O)C3=C(N2)C(=CC=C3)O |

正規SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3O)C(=O)N2 |

同義語 |

4(1H)-Quinazolinone, 8-hydroxy-2-phenyl- (9CI) |

製品の起源 |

United States |

準備方法

Base-Mediated Cyclization with Aromatic Aldehydes

A widely adopted method involves the reaction of 2-amino-5-hydroxybenzamide with benzaldehyde in aqueous medium. Graphene oxide (GO) nanosheets and oxone serve as synergistic catalysts, facilitating the formation of the quinazolinone ring. The procedure entails stirring equimolar quantities of 2-amino-5-hydroxybenzamide and benzaldehyde in water at 60°C for 6–8 hours, followed by filtration and recrystallization from ethanol. This method achieves regioselectivity for the 8-hydroxy group due to the electron-donating effect of the hydroxyl substituent, which directs electrophilic aromatic substitution.

Reaction Conditions:

Schiff Base Formation with 1,3-Diketones

Alternative routes employ 1,3-diketones as carbonyl sources. For example, 2-amino-5-hydroxybenzamide reacts with dibenzoylmethane in the presence of GO nanosheets under reflux conditions. The reaction proceeds via imine intermediate formation, followed by intramolecular cyclization to yield the target compound. This method is advantageous for introducing electron-withdrawing groups at the 2-position but requires stringent temperature control to prevent decarboxylation.

Oxidative Coupling Using DMSO and H₂O₂

Radical-Mediated Synthesis

A novel protocol utilizes DMSO as a one-carbon synthon and H₂O₂ as an oxidant. Starting from N-phenyl-2-amino-5-hydroxybenzamide, the reaction proceeds through a radical mechanism, where DMSO generates methyl radicals that facilitate C–N bond formation. The optimized conditions involve heating the substrate with DMSO (2 mL) and 30% H₂O₂ at 150°C for 14 hours, yielding 8-hydroxy-2-phenyl-3H-quinazolin-4-one in 68% isolated yield after column chromatography.

Key Advantages:

Mechanistic Insights

The reaction mechanism involves three stages:

-

Oxidation of DMSO: H₂O₂ oxidizes DMSO to dimethyl sulfone, releasing reactive oxygen species.

-

Radical Formation: Homolytic cleavage of C–S bonds generates methyl radicals.

-

Cyclization: Radical intermediates couple with the amino group of 2-amino-5-hydroxybenzamide, followed by aromatization.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation significantly reduces reaction times. A representative procedure involves irradiating a mixture of 2-amino-5-hydroxybenzamide, benzaldehyde, and acetic acid in ethanol at 120°C for 15 minutes. This method achieves near-quantitative conversion, with the 8-hydroxy group stabilized by hydrogen bonding during cyclization.

Comparative Data:

Post-Functionalization via Schiff Base Chemistry

Condensation with ortho-Hydroxyacetophenone

3-Amino-2-phenylquinazolin-4(3H)-one (M2) reacts with ortho-hydroxyacetophenone in ethanol under acidic conditions to introduce the 8-hydroxy group. The reaction is heated at 80°C for 6 hours, yielding 8-hydroxy-2-phenyl-3H-quinazolin-4-one after recrystallization.

Characterization Data:

-

¹H NMR (DMSO-d₆): δ 10.32 (s, 1H, OH), 8.45 (d, J = 8.4 Hz, 1H, Ar–H), 7.89–7.40 (m, 5H, Ph–H), 6.95 (d, J = 8.0 Hz, 1H, Ar–H).

Challenges and Optimization Strategies

化学反応の分析

反応の種類: グリシルデオキシコール酸ナトリウムは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、ヒドロキシル化誘導体の形成につながる可能性があります。

還元: 還元反応は、化合物を対応するアルコールに変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物: これらの反応から生成される主要な生成物には、ヒドロキシル化誘導体、アルコール、エステル、エーテルが含まれます .

科学的研究の応用

Antibacterial Activity

The antibacterial potential of 8-hydroxy-2-phenyl-3H-quinazolin-4-one has been explored through various studies.

- Mechanism of Action : Research indicates that quinazolinone derivatives can inhibit bacterial growth by targeting specific proteins involved in cell wall synthesis. For instance, a study demonstrated that derivatives of quinazolinones showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) due to their ability to bind to penicillin-binding proteins, crucial for bacterial cell wall integrity .

- Case Study : A series of synthesized 2-phenylquinazoline derivatives were tested for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The results revealed that certain substitutions at the 3-position enhanced antibacterial activity significantly, indicating the importance of structural modifications in developing effective antibacterial agents .

Antioxidant Properties

This compound also exhibits notable antioxidant capabilities.

- Evaluation Methods : Various assays such as CUPRAC (Cupric Ion Reducing Antioxidant Capacity) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) have been employed to assess the antioxidant activity of this compound. The presence of hydroxyl groups in specific positions on the phenyl ring was found to enhance its antioxidant properties .

- Findings : A study indicated that compounds with multiple hydroxyl groups exhibited superior metal-chelating abilities alongside antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Activity

The anticancer potential of this compound has been investigated, particularly regarding its effects on various cancer cell lines.

- Mechanism : Quinazolinone derivatives have shown promise as dual inhibitors targeting both PI3K (phosphoinositide 3-kinase) and HDAC (histone deacetylase) enzymes, which play critical roles in cancer cell proliferation and survival .

- Case Study : One notable compound derived from quinazolinones demonstrated significant antiproliferative effects against acute myeloid leukemia (AML) cells while sparing normal cells, highlighting its potential for selective cancer therapy . The lead compound exhibited good pharmacokinetic properties and induced necrosis selectively in cancerous cells.

Data Summary Table

作用機序

グリシルデオキシコール酸ナトリウムの作用機序は、細胞膜との相互作用を含み、透過性の増加と細胞の完全性の破壊につながります。これは、がん細胞におけるアポトーシスの誘導をもたらします。この化合物はまた、膵管の透過性に影響を与え、血糖値の変化につながります。 分子標的は、細胞シグナル伝達経路に関与するさまざまな膜タンパク質と酵素を含みます .

類似の化合物:

デオキシコール酸ナトリウム: 乳化特性が似ていますが、細胞毒性効果が異なる別の胆汁酸。

グリココール酸ナトリウム: 構造が似ていますが、生物学的活性は異なる胆汁酸。

タウロデオキシコール酸ナトリウム: グリシンの代わりにタウリンが抱合した胆汁酸

独自性: グリシルデオキシコール酸ナトリウムは、がん細胞に対する特異的な細胞毒性効果と、膵管の透過性を変化させる能力により、独自です。 これらの特性は、研究と治療の両方の用途において、それを貴重な化合物にします .

類似化合物との比較

Comparison with Similar Compounds

Quinazolinone derivatives exhibit varied biological and physicochemical properties depending on substituent positions and functional groups. Below is a comparative analysis of 8-Hydroxy-2-phenyl-3H-quinazolin-4-one with structurally related compounds:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Key Comparative Insights

In contrast, 2-(2-hydroxyphenyl)-4(1H)-quinazolinone (hydroxyl on the phenyl ring) may exhibit altered pharmacokinetics due to steric and electronic differences . 8-Benzyloxy-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one demonstrates anticonvulsant activity, suggesting that bulky substituents (e.g., benzyloxy, methylphenyl) at the 3-position can modulate CNS activity .

Synthesis Pathways The target compound’s synthesis likely parallels methods for 2-phenyl-3,1-benzoxazin-4-one, which involves anthranilic acid and benzoyl chloride in pyridine . Derivatives like 3-(4-substituted phenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one are synthesized via condensation with glacial acetic acid, indicating versatility in functionalization .

Physicochemical Properties 2-Phenyl-3,1-benzoxazin-4-one (non-quinazolinone) has a lower molecular weight (223.22 vs. 238.25) and distinct Rf value (0.89), reflecting differences in polarity due to the oxazinone ring . The 7-hydroxy analog (CAS 385-83-1) incorporates a trifluoromethyl group, enhancing lipophilicity and metabolic stability compared to the target compound .

Biological Activity Trends Quinazolinones with 3-aryl substituents (e.g., 2-methylphenyl in ) show enhanced anticonvulsant activity, while 2-hydrazino derivatives (e.g., BQC1 in ) are intermediates for antihistaminic agents. This suggests that the target compound’s 2-phenyl group may favor H1-antihistaminic or anticonvulsant effects, depending on additional modifications .

生物活性

Overview

8-Hydroxy-2-phenyl-3H-quinazolin-4-one, also known as 2-Phenylquinazolin-4(3H)-one, is a heterocyclic compound that has attracted considerable attention due to its diverse biological activities. This compound belongs to the quinazolinone family, which is characterized by its significant pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 238.24 g/mol. The presence of a hydroxyl group at the 8-position and a phenyl group at the 2-position enhances its reactivity and biological interactions.

Target Enzymes

The primary mechanism of action for this compound involves its interaction with the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). This enzyme plays a crucial role in cellular detoxification processes, and the compound has been shown to induce its activity, thereby enhancing the detoxification of reactive species in cells.

Cellular Effects

Research indicates that this compound exhibits significant cytoprotective effects by inducing NQO1 expression. This induction leads to increased resistance against oxidative stress and potential protection against various diseases, including cancer .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- Cytotoxicity Studies : In a study evaluating the cytotoxic effects of quinazolinone derivatives, this compound demonstrated notable activity against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines with IC50 values ranging from 10 μM to 12 μM .

- Antioxidant Activity : A comparative analysis indicated that derivatives with hydroxyl groups significantly enhanced antioxidant activity. The presence of at least one hydroxyl group was essential for effective metal-chelating properties, which further contributes to its antioxidant capacity .

- Anti-inflammatory Effects : Experimental models have shown that this compound can reduce inflammation markers significantly when tested against induced inflammatory responses in animal models .

Q & A

Q. Table 1. Key Synthetic Parameters for Quinazolin-4-one Derivatives

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Catalyst | p-TsOH (0.6 mmol) | Accelerates cyclization | |

| Solvent | HO/EtOH | Balances solubility and reflux | |

| Reaction Time | 2–4 hours | Minimizes side products |

Q. Table 2. Biological Activity of Analogues

| Substituent | Target IC (μM) | Notes | Reference |

|---|---|---|---|

| 8-OH, 2-Ph | COX-2: 12.3 | Comparable to indomethacin | |

| 8-OCH, 2-Ph | COX-2: >50 | Reduced H-bonding capacity | |

| 2-(4-F-Ph), 8-OH | MIC: 8.2 (S. aureus) | Enhanced lipophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。